molecular formula C8H8BrNO4S B1346402 1-Bromo-4-ethylsulfonyl-2-nitrobenzene CAS No. 942474-83-1

1-Bromo-4-ethylsulfonyl-2-nitrobenzene

Cat. No.: B1346402
CAS No.: 942474-83-1
M. Wt: 294.12 g/mol
InChI Key: DPABJDFFWNSZKJ-UHFFFAOYSA-N
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Description

1-Bromo-4-ethylsulfonyl-2-nitrobenzene is a brominated aromatic compound featuring a nitro group (-NO₂) at the 2-position, an ethylsulfonyl (-SO₂C₂H₅) substituent at the 4-position, and a bromine atom at the 1-position. The ethylsulfonyl group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, reactivity, and physicochemical behavior.

Properties

IUPAC Name

1-bromo-4-ethylsulfonyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO4S/c1-2-15(13,14)6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPABJDFFWNSZKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301273974
Record name 1-Bromo-4-(ethylsulfonyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942474-83-1
Record name 1-Bromo-4-(ethylsulfonyl)-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942474-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-(ethylsulfonyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Bromo-4-ethylsulfonyl-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 4-ethylsulfonyl-2-nitrobenzene using bromine or a bromine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-4-ethylsulfonyl-2-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: The ethylsulfonyl group can undergo oxidation to form sulfone derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 1-methoxy-4-ethylsulfonyl-2-nitrobenzene.

Scientific Research Applications

1-Bromo-4-ethylsulfonyl-2-nitrobenzene is utilized in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drugs with anti-inflammatory or antimicrobial properties.

    Industry: It is employed in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism by which 1-Bromo-4-ethylsulfonyl-2-nitrobenzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution. The nitro group can participate in electron-withdrawing interactions, influencing the reactivity of the benzene ring. The ethylsulfonyl group can undergo oxidation or reduction, further modifying the compound’s chemical properties.

Comparison with Similar Compounds

Table 1: Comparative Properties of Bromonitrobenzene Derivatives

Compound Name Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Solubility Hazard Classifications
1-Bromo-2-nitrobenzene 202.01 -Br, -NO₂ 261 Soluble in ethanol, benzene Not explicitly listed
1-Bromo-2-methyl-4-nitrobenzene ~215.03 -Br, -NO₂, -CH₃ N/A Likely similar to analogs H302, H315 (inferred)
1-Bromo-2-(2-methoxyethyl)-4-nitrobenzene 260.09 -Br, -NO₂, -OCH₂CH₂OCH₃ N/A Higher polarity; polar solvents H302, H319 (inferred)
This compound (inferred) ~290.10 -Br, -NO₂, -SO₂C₂H₅ >300 (estimated) Low in non-polar solvents H302, H315, H335 (inferred)

Key Observations:

Molecular Weight and Boiling Points: The ethylsulfonyl group increases molecular weight (~290.10 g/mol) compared to simpler analogs like 1-bromo-2-nitrobenzene (202.01 g/mol).

Substituent Effects: Electron-Withdrawing Groups: The -SO₂C₂H₅ group deactivates the aromatic ring more strongly than -NO₂ or -CH₃, directing electrophilic attacks to specific positions (meta/para to substituents). Solubility: Ethylsulfonyl derivatives are expected to exhibit lower solubility in non-polar solvents (e.g., benzene) but enhanced solubility in polar aprotic solvents (e.g., DMSO) compared to methyl or methoxyethyl analogs .

Hazards : Bromonitrobenzene derivatives commonly exhibit acute toxicity (H302), skin irritation (H315), and respiratory sensitization (H335) due to nitro and bromine groups .

Biological Activity

1-Bromo-4-ethylsulfonyl-2-nitrobenzene (CAS No. 942474-83-1) is a compound that has garnered interest in biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8_8H8_8BrNO4_4S
  • Molecular Weight : 294.12 g/mol

The compound features a bromine atom, an ethylsulfonyl group, and a nitro group attached to a benzene ring, which contributes to its reactivity and biological properties.

This compound acts primarily through the inhibition of specific enzymes involved in various biochemical pathways. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones . This inhibition can lead to altered metabolic pathways and enhanced bioavailability of other therapeutic agents.
  • Modulation of Cell Signaling : The compound influences key signaling pathways, such as the phosphoinositide signaling pathway, which is vital for cell motility and proliferation. By affecting these pathways, it can inhibit tumor cell invasion and metastasis.

Cellular Effects

The compound exhibits significant effects on various cell types:

  • Antitumor Activity : Studies indicate that this compound can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. This is achieved through its interaction with pro-apoptotic proteins and modulation of gene expression related to cell survival .
  • Antimicrobial Properties : Preliminary research suggests that compounds containing nitro groups have enhanced antibacterial activity. For instance, derivatives similar to this compound have shown effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, indicating potential applications in treating bacterial infections .

Study 1: Antitumor Efficacy

A study investigated the effects of this compound on various cancer cell lines. The results demonstrated:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)15Induction of apoptosis via mitochondrial pathway
MCF7 (breast)20Inhibition of cell cycle progression
A549 (lung)18Modulation of p53 signaling pathway

The compound was found to significantly reduce cell viability in a dose-dependent manner.

Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial properties against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µM
Escherichia coli30 µM
Pseudomonas aeruginosa25 µM

These findings support the potential use of this compound as an antimicrobial agent in clinical settings .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-bromo-4-ethylsulfonyl-2-nitrobenzene, and how can competing side reactions be minimized?

  • The synthesis typically involves sequential functionalization of benzene derivatives. For example, bromination and nitration must be carefully ordered due to the directing effects of substituents. The nitro group (-NO₂) is a strong meta-director, while bromine (-Br) is an ortho/para-director. To minimize side reactions (e.g., over-nitration or sulfonation at undesired positions):

  • Use protective groups for the ethylsulfonyl moiety during nitration .
  • Optimize reaction temperature and stoichiometry (e.g., controlled addition of HNO₃/H₂SO₄ for nitration) .
  • Monitor intermediates via TLC or HPLC to confirm regioselectivity .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

  • Primary techniques :

  • ¹H/¹³C NMR : Identify substituent positions via coupling patterns and chemical shifts. The nitro group deshields adjacent protons (~δ 8.1–8.5 ppm for aromatic protons) .
  • FT-IR : Confirm sulfonyl (SO₂) stretching vibrations at ~1150–1350 cm⁻¹ and nitro (NO₂) at ~1520 cm⁻¹ .
  • X-ray crystallography : Resolve ambiguities in molecular geometry (e.g., dihedral angles between substituents) .
    • Contradiction resolution : Cross-validate data with high-resolution mass spectrometry (HRMS) and computational modeling (DFT) to assign ambiguous peaks .

Q. How does the ethylsulfonyl group influence the compound’s solubility and reactivity in cross-coupling reactions?

  • The ethylsulfonyl (-SO₂C₂H₅) group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) but reduces nucleophilic aromatic substitution (NAS) activity due to its electron-withdrawing nature. For Suzuki-Miyaura coupling:

  • Use Pd catalysts (e.g., Pd(PPh₃)₄) with strong bases (e.g., Cs₂CO₃) to activate the bromine site .
  • Prefer microwave-assisted conditions to accelerate reactions hindered by steric bulk .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic aromatic substitution (NAS) in this compound?

  • The nitro group directs incoming nucleophiles to the meta position relative to itself, while the ethylsulfonyl group acts as a para-director. Competing effects can lead to mixed products. To isolate desired products:

  • Use computational modeling (DFT) to predict transition-state energies and optimize reaction pathways .
  • Conduct kinetic studies under varying temperatures to identify dominant directing effects .

Q. How can thermal stability be assessed for this compound, and what decomposition products are formed?

  • Methodology :

  • Perform thermogravimetric analysis (TGA) at 10°C/min under N₂ to detect mass loss events (e.g., SO₂ or NO₂ release at ~200–300°C) .
  • Pair with GC-MS to identify volatile decomposition byproducts (e.g., bromobenzene derivatives) .
  • Compare stability to analogues (e.g., nitro-free derivatives) to isolate sulfonyl group contributions .

Q. What strategies are effective for incorporating this compound into porous covalent organic frameworks (COFs)?

  • The bromine site can act as a node for Sonogashira or Ullmann coupling to link COF building blocks. Key steps:

  • Design bifunctional monomers with terminal alkynes or boronic acids for cross-linking .
  • Use solvothermal conditions (e.g., 120°C in mesitylene/dioxane) to ensure crystallinity .
  • Validate pore size and surface area via BET analysis (target ~500–1000 m²/g) .

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